N-(4-Acetyl-6-methylpyridin-2-YL)acetamide
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Overview
Description
N-(4-Acetyl-6-methylpyridin-2-YL)acetamide is a heterocyclic compound with the molecular formula C10H12N2O2 It is characterized by the presence of a pyridine ring substituted with acetyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-methylpyridin-2-YL)acetamide typically involves the reaction of 4-acetyl-6-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-6-methylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridine compounds.
Scientific Research Applications
N-(4-Acetyl-6-methylpyridin-2-YL)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-6-methylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA binding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpyridin-2-yl)acetamide
- N-acetyl-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
N-(4-Acetyl-6-methylpyridin-2-YL)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(4-acetyl-6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-9(7(2)13)5-10(11-6)12-8(3)14/h4-5H,1-3H3,(H,11,12,14) |
InChI Key |
PPJOLWHSUDCVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)NC(=O)C)C(=O)C |
Origin of Product |
United States |
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